molecular formula C22H22O12 B8020243 Isorhamnetin-3-O-galactoside

Isorhamnetin-3-O-galactoside

Cat. No.: B8020243
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-HEQLHBKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isorhamnetin-3-O-galactoside is a flavonoid glycoside, specifically a derivative of isorhamnetin, which is a naturally occurring flavonol. This compound is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antithrombotic properties . It is commonly present in fruits, vegetables, and medicinal herbs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin-3-O-galactoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase has been used to synthesize similar glycosides . The optimal conditions for these reactions include a pH of 7.0 and a temperature of 45°C.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial fermentation or plant cell cultures. These methods offer a sustainable and efficient approach to producing this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin-3-O-galactoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly glycosylation, can modify the glycoside moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-galactose and glycosyltransferase enzymes.

Major Products: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of this compound.

Scientific Research Applications

Isorhamnetin-3-O-galactoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isorhamnetin-3-O-galactoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Isorhamnetin-3-O-galactoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

  • Isorhamnetin-3-O-glucoside
  • Isorhamnetin-3-O-rhamnoside
  • Quercetin-3-O-galactoside

Compared to these compounds, this compound exhibits distinct biological activities and stability profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-HEQLHBKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhamnetin-3-O-galactoside
Reactant of Route 2
Isorhamnetin-3-O-galactoside
Reactant of Route 3
Isorhamnetin-3-O-galactoside
Reactant of Route 4
Isorhamnetin-3-O-galactoside
Reactant of Route 5
Isorhamnetin-3-O-galactoside
Reactant of Route 6
Isorhamnetin-3-O-galactoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.